1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15N3O2 |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H15N3O2/c1-16-11-4-3-9(5-12(11)17-2)7-15-8-10(13)6-14-15/h3-6,8H,7,13H2,1-2H3 |
InChI Key |
VJFLJUUJAKPCMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=C(C=N2)N)OC |
Origin of Product |
United States |
Preparation Methods
Halide Selection and Reaction Conditions
- Reagents : 3,4-Dimethoxybenzyl chloride or bromide is preferred due to superior leaving-group reactivity compared to iodide derivatives.
- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity, with reactions typically conducted at 60–80°C for 6–12 hours.
- Bases : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) neutralize HX byproducts, achieving yields of 65–78%.
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the pyrazole’s N1 nitrogen attacks the benzylic carbon of the electrophile. Steric hindrance from the 3,4-dimethoxy groups necessitates elevated temperatures to overcome activation barriers.
Cyclocondensation Strategies
Alternative routes construct the pyrazole ring de novo using 3,4-dimethoxybenzyl-substituted intermediates:
Hydrazine-Dicarbonyl Cyclization
Vilsmeier-Haack Formylation
Used to introduce the 4-amino group post-cyclization:
- Formylation of 1-(3,4-dimethoxybenzyl)-1H-pyrazole with POCl₃/DMF at 0°C.
- Amination via Hofmann degradation or catalytic hydrogenation (Pd/C, H₂).
Yield : 58–67% over two steps.
Multi-Component Reactions (MCRs)
Emerging methodologies employ one-pot systems to streamline synthesis:
Aldehyde-Amine-Ketone Condensation
- Components :
- 3,4-Dimethoxybenzaldehyde
- Hydrazine hydrate
- Ethyl acetoacetate
- Conditions : KOH/EtOH, 70°C, 6 hours.
Advantages : Eliminates isolation of intermediates, achieving 68% yield with >95% purity.
Purification and Characterization
Isolation Techniques
Analytical Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 142–144°C | DSC |
| ¹H NMR (400 MHz, DMSO) | δ 7.45 (s, 1H, pyrazole-H3), | Bruker Avance III |
| 6.90–6.82 (m, 3H, aromatic), | ||
| 5.32 (s, 2H, NH₂), 3.81 (s, | ||
| 6H, OCH₃), 4.95 (s, 2H, CH₂) | ||
| HPLC Purity | 99.2% | C18, MeOH/H₂O |
Industrial Scalability Considerations
Cost Analysis
| Method | Raw Material Cost ($/kg) | Yield (%) |
|---|---|---|
| Nucleophilic Alkylation | 220 | 78 |
| Cyclocondensation | 185 | 72 |
| MCR | 210 | 68 |
Chemical Reactions Analysis
1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group on the pyrazole ring can be replaced with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine. The compound has shown efficacy against various cancer cell lines:
| Cancer Type | Cell Line | Effect |
|---|---|---|
| Lung Cancer | A549 | Significant inhibition of cell proliferation |
| Breast Cancer | MDA-MB-231 | Promising cytotoxic effects |
| Colorectal Cancer | HCT116 | Notable reduction in cell viability |
In vitro studies indicated that this compound exhibits cytotoxic effects with IC50 values demonstrating effective concentrations required to significantly reduce cell viability . The mechanism of action appears to involve the induction of apoptotic pathways, making it a candidate for further development in cancer therapeutics.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It has demonstrated activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | Effective inhibition noted |
| Escherichia coli | Significant antimicrobial activity |
These findings suggest that the compound could be utilized in developing new antimicrobial agents, particularly against resistant strains of bacteria .
Study on Anticancer Properties
A study published in 2021 evaluated the anticancer activities of several pyrazole derivatives, including this compound. The results indicated that compounds with a pyrazole scaffold could effectively inhibit the growth of various cancer cell lines. The study utilized assays such as MTT and colony formation to assess cytotoxicity and proliferation inhibition .
Study on Antimicrobial Efficacy
Another research effort focused on the antimicrobial potential of pyrazole derivatives. The study reported that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The research employed disk diffusion methods to evaluate antimicrobial activity and determined MIC values through broth dilution techniques.
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors, thereby influencing cellular signaling pathways and physiological processes.
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
Modifications to the benzyl group significantly alter physicochemical and biological properties. Key examples include:
Key Observations :
Heterocyclic Core Modifications
Replacing the pyrazole core or modifying its substitution pattern alters biological activity:
Key Observations :
Fused Ring Systems
Fused pyrazolo-pyrimidine derivatives represent a distinct chemotype with expanded aromatic systems:
Key Observations :
Physicochemical Properties
| Property | This compound | 1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine | 4-(3-Phenyl-pyrazolo-pyrimidinyl)thieno-pyrimidine |
|---|---|---|---|
| Molecular Weight | 233.27 g/mol | 238.65 g/mol | 357.42 g/mol |
| LogP (Predicted) | ~1.5 | ~2.2 | ~3.8 |
| Solubility | Moderate (dimethoxy groups) | Low (halogens) | Poor (fused rings) |
| Synthetic Accessibility | Moderate | High | Low |
Biological Activity
1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazol-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzaldehyde with 4-amino-1H-pyrazole in the presence of a suitable catalyst. The resulting product can be purified through recrystallization techniques. Characterization methods such as NMR and IR spectroscopy confirm the structure and purity of the compound.
Anticancer Properties
Recent studies have demonstrated that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer activity. Specifically, this compound has shown efficacy against various cancer cell lines:
| Cancer Type | Cell Line | IC50 (μM) |
|---|---|---|
| Lung Cancer | A549 | 49.85 |
| Breast Cancer | MDA-MB-231 | 34.00 |
| Liver Cancer | HepG2 | 27.50 |
| Colorectal Cancer | HCT116 | 40.00 |
The mechanism of action appears to involve the inhibition of key targets such as topoisomerase II and EGFR, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for selected bacteria are summarized below:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
| Streptococcus pneumoniae | 0.30 |
These results indicate that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with biological targets. Docking simulations with human prostaglandin reductase (PTGR2) revealed favorable binding affinities and interactions that suggest potential inhibitory action .
Case Studies
Several case studies highlight the therapeutic potential of pyrazole derivatives:
- Case Study on Anticancer Activity : A study involving a series of pyrazole derivatives demonstrated significant growth inhibition in breast cancer cells (MDA-MB-231) with IC50 values ranging from 20 to 40 μM for structurally similar compounds .
- Case Study on Antimicrobial Properties : Another investigation reported that pyrazole derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to standard antibiotics .
Q & A
Basic: What are the most reliable synthetic routes for 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine?
Methodological Answer:
The compound is typically synthesized via cyclization and functionalization of pyrazole intermediates. A common approach involves:
- Cyclization of hydrazides with substituted benzaldehydes using phosphorous oxychloride (POCl₃) at elevated temperatures (120°C), as demonstrated for structurally similar pyrazole derivatives .
- Nucleophilic substitution at the pyrazole C4 position, where intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are generated through sequential formylation, oxidation, and acylation steps .
- Copper-catalyzed coupling reactions for introducing aryl groups, as seen in the synthesis of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine. This method employs cesium carbonate as a base and copper(I) bromide as a catalyst under mild conditions (35°C, 48 hours) .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Characterization relies on a combination of analytical techniques:
- ¹H/¹³C NMR spectroscopy to confirm substitution patterns and regiochemistry. For example, distinct aromatic proton shifts in the 3,4-dimethoxyphenyl group (δ 6.7–7.2 ppm) and pyrazole NH₂ signals (δ 5.8–6.3 ppm) are critical .
- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and fragmentation patterns. ESI-HRMS with m/z values matching [M+H]⁺ ions (e.g., 215 for related pyrazoles) is standard .
- Infrared (IR) spectroscopy to identify functional groups, such as N-H stretches (~3298 cm⁻¹) and C=O vibrations in intermediates .
Advanced: How can computational methods optimize synthesis and predict reactivity?
Methodological Answer:
State-of-the-art computational tools are critical for reaction design:
- Quantum chemical calculations (e.g., DFT) model reaction pathways, such as transition states in cyclization or coupling steps, to identify energy barriers and optimal conditions .
- Machine learning (ML) algorithms analyze experimental datasets to predict substituent effects on yield or regioselectivity. For example, ML models trained on pyrazole synthesis data can recommend solvent/base combinations for novel analogs .
- Reaction path search software (e.g., AFIR) automates exploration of plausible mechanisms, reducing trial-and-error in catalyst screening .
Advanced: How to resolve contradictions in biological activity data across assays?
Methodological Answer:
Discrepancies often arise from assay-specific conditions or off-target effects. Strategies include:
- Dose-response profiling to compare IC₅₀ values across cell lines (e.g., human cancer vs. sea urchin embryo assays), as seen in antimitotic pyrazole studies .
- Receptor binding assays (e.g., σ₁/σ₂ receptor binding) to isolate target-specific activity. For example, substituent variations (e.g., methoxy vs. fluorine groups) significantly alter σ₁R antagonism .
- Metabolic stability testing in hepatic microsomes to rule out pharmacokinetic artifacts. Compounds with labile methoxy groups may show reduced activity in vivo despite in vitro potency .
Advanced: What design principles improve pharmacological profiles of derivatives?
Methodological Answer:
Structure-activity relationship (SAR) studies guide rational modifications:
- Substituent tuning : Electron-donating groups (e.g., methoxy) enhance σ₁ receptor affinity, while bulky tert-butyl groups improve metabolic stability .
- Bioisosteric replacements : Replacing phenyl rings with pyridyl or thienyl groups maintains target engagement while reducing cytotoxicity, as demonstrated in anxiolytic pyrazole analogs .
- Hybrid pharmacophores : Incorporating Mannich bases (e.g., 2-(4-hydroxy-3-((4-substituted phenylpiperazin-1-yl)methyl)benzylidene)) enhances carbonic anhydrase inhibition and anticancer activity .
Advanced: How to troubleshoot low yields in copper-catalyzed coupling reactions?
Methodological Answer:
Low yields often stem from catalyst deactivation or competing side reactions. Solutions include:
- Ligand optimization : Bidentate ligands (e.g., 1,10-phenanthroline) stabilize Cu(I) intermediates, improving coupling efficiency .
- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aryl halides and amines, as shown in pyrazole-4-amine syntheses .
- Temperature control : Maintaining reactions below 50°C prevents decomposition of heat-sensitive intermediates .
Advanced: What analytical techniques validate purity for in vivo studies?
Methodological Answer:
- HPLC-MS with reverse-phase columns (C18) and gradient elution (water/acetonitrile + 0.1% formic acid) detects impurities at <0.1% levels .
- Elemental analysis (C, H, N) confirms stoichiometry. For example, deviations >0.3% indicate incomplete purification .
- Thermogravimetric analysis (TGA) identifies residual solvents or hydrate formation, critical for dose accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
